molecular formula C7H12F3NO2 B2911153 2,2,2-trifluoroethyl N-butylcarbamate CAS No. 121237-90-9

2,2,2-trifluoroethyl N-butylcarbamate

Cat. No.: B2911153
CAS No.: 121237-90-9
M. Wt: 199.173
InChI Key: LUKNAHZXMMZIRG-UHFFFAOYSA-N
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Description

2,2,2-Trifluoroethyl N-butylcarbamate (CAS 121237-90-9) is a synthetic carbamate ester with the molecular formula C 7 H 12 F 3 NO 2 and a molecular weight of 199.17 g/mol . Its structure incorporates a butyl chain and a 2,2,2-trifluoroethyl group, a motif known to influence the physicochemical properties of molecules, such as their polarity and metabolic stability. This makes it a compound of interest in various research fields, including medicinal chemistry and organic synthesis. The presence of the trifluoroethyl group is a key feature of this molecule. Researchers value such fluorinated groups for their ability to enhance lipid solubility and alter the electronic characteristics of a compound, which can be crucial in the design of bioactive molecules . While the specific biological profile of this compound is not fully detailed in the literature, its structure suggests potential as a building block or intermediate in the development of more complex fluorinated target compounds for research purposes. This product is offered with a stated purity and is supplied in quantities ranging from 50mg to 1g to support laboratory-scale investigations . This compound is intended for research use only and is not meant for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

2,2,2-trifluoroethyl N-butylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F3NO2/c1-2-3-4-11-6(12)13-5-7(8,9)10/h2-5H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUKNAHZXMMZIRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

The compound 2-(3,4-dimethoxyphenyl)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide is a complex organic molecule with potential applications in various fields, particularly in medicinal chemistry. This article explores its scientific research applications, supported by data tables and documented case studies.

Antipsychotic Activity

Research indicates that compounds similar to 2-(3,4-dimethoxyphenyl)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide exhibit antagonistic effects on dopamine D2 receptors. This mechanism is crucial for the treatment of schizophrenia and other psychotic disorders. The selective antagonism of these receptors can lead to significant therapeutic benefits while minimizing side effects associated with traditional antipsychotics .

Anti-inflammatory Properties

Studies have shown that derivatives of dibenzo[b,f][1,4]oxazepine compounds possess anti-inflammatory properties. These compounds can inhibit the production of pro-inflammatory cytokines and may be beneficial in treating conditions such as rheumatoid arthritis and inflammatory bowel disease .

Neuroprotective Effects

The neuroprotective potential of this compound is being investigated due to its ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells. This could make it a candidate for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease .

Case Study 1: Antipsychotic Efficacy

A study published in the Journal of Medicinal Chemistry explored the effects of a related compound on dopamine receptor modulation. The results indicated that the compound significantly reduced symptoms of psychosis in animal models, suggesting a promising pathway for further development into therapeutic agents .

Case Study 2: Inhibition of Inflammatory Pathways

In vitro studies demonstrated that derivatives of dibenzo[b,f][1,4]oxazepine effectively inhibited NF-kB signaling pathways, leading to decreased expression of inflammatory markers in human cell lines. This supports the hypothesis that these compounds can serve as anti-inflammatory agents .

Case Study 3: Neuroprotection in Cellular Models

Research published in Neuropharmacology examined the neuroprotective effects of oxazepine derivatives on neuronal cells exposed to oxidative stress. The findings revealed that these compounds significantly improved cell viability and reduced markers of apoptosis, indicating their potential use in neurodegenerative disease therapies .

Mechanism of Action

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound (N-Substituent) Molecular Formula Molecular Weight Physical State Key Features Source(s)
N-(2,4-Difluorophenyl) C₉H₆F₅NO₂ 255.14 Not reported High fluorine content; aromatic
N-(Furan-2-yl) C₇H₆F₃NO₃ 209.12 Powder Heterocyclic substituent
N-(2-Bromophenyl) C₉H₇BrF₃NO₂ 298.06 Not reported Bromine enhances molecular weight
N-(3-Bromophenyl) C₉H₇BrF₃NO₂ 298.06 Oil Positional isomer of 2-bromo
N-(3,5-Difluorophenyl) C₉H₆F₅NO₂ 255.14 Not reported Symmetric fluorine substitution

Key Observations :

  • Halogenated Derivatives : Brominated analogs (e.g., 2- or 3-bromophenyl) exhibit higher molecular weights (~298 g/mol) due to bromine’s atomic mass. Positional isomerism (2- vs. 3-bromo) influences physical states, with the 3-bromo derivative existing as an oil .
  • These compounds share identical molecular formulas but differ in substitution patterns .
  • Heterocyclic Derivatives : The furan-2-yl substituent introduces a heterocyclic ring, likely enhancing solubility in polar solvents. This derivative is reported as a powder, suggesting crystalline stability .

Biological Activity

2,2,2-Trifluoroethyl N-butylcarbamate (CAS Number: 121237-90-9) is a fluorinated carbamate compound that has garnered attention for its potential biological activities. This article aims to explore the biological effects, mechanisms of action, and relevant case studies associated with this compound.

This compound is synthesized through the reaction of 2,2,2-trifluoroethanol with N-butyl isocyanate. The trifluoromethyl group enhances the compound's lipophilicity, which may influence its interaction with biological membranes and proteins.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The trifluoromethyl group can enhance the compound's stability and reactivity, allowing it to participate in biochemical pathways. Studies suggest that it may act as a substrate or inhibitor in enzymatic reactions.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Case Studies

  • Synthesis and Characterization : A study focused on the synthesis of various fluorinated carbamates, including this compound. The research highlighted the importance of the trifluoromethyl group in modulating biological interactions and chemical reactivity .
  • Potential Therapeutic Applications : Investigations into related carbamates have revealed their potential in drug development as intermediates or active pharmaceutical ingredients. The unique properties imparted by the trifluoromethyl group could enhance drug efficacy and selectivity .

Comparative Analysis

To better understand the significance of this compound in biological systems, a comparison with similar compounds can be insightful:

Compound NameStructure TypeBiological Activity
2,2,2-Trifluoroethyl N-methylcarbamateMethyl GroupModerate AChE Inhibition
2,2,2-Trifluoroethyl N-ethylcarbamateEthyl GroupLow Toxicity
2,2,2-Trifluoroethyl N-propylcarbamatePropyl GroupAntimicrobial Potential

Research Findings

Recent studies have focused on understanding the rotational barriers and intramolecular interactions within carbamate structures like this compound. Computational analyses indicate that these compounds exhibit unique conformational dynamics that may impact their biological functions .

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